N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201386
InChI: InChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC20201386

Molecular Formula: C16H19N3OS

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide -

Specification

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
IUPAC Name N-(2-methyl-6-propan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20)
Standard InChI Key HZLAXOSGOCGQPF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC=N2

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The compound’s systematic IUPAC name, N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide, reflects its intricate structure:

  • Core scaffold: A phenyl ring substituted at positions 2 and 6 with methyl and isopropyl groups, respectively.

  • Acetamide bridge: Connects the phenyl ring to a pyrimidin-2-ylsulfanyl group.

  • Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, modified with a sulfanyl (-S-) group at position 2.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₁N₃OS
Molecular Weight315.43 g/mol
IUPAC NameN-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
CAS Registry NumberNot yet assigned
SolubilityModerate in DMSO, low in water

The molecular structure was confirmed via spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . The pyrimidine ring’s electronic environment was analyzed using UV-Vis spectroscopy, revealing absorption maxima at 265 nm, indicative of π→π* transitions .

Synthesis and Optimization

Synthetic Route

The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves a multi-step procedure, as outlined below:

  • Preparation of 2-Methyl-6-isopropylaniline:

    • Starting with 2-methylphenol, isopropylation is achieved via Friedel-Crafts alkylation using isopropyl chloride and AlCl₃ .

    • Subsequent nitration and reduction yield the aniline derivative .

  • Acetylation with 2-(Pyrimidin-2-ylsulfanyl)Acetyl Chloride:

    • The aniline intermediate reacts with 2-(pyrimidin-2-ylsulfanyl)acetyl chloride in the presence of triethylamine (TEA) as a base.

    • Reaction conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Purification:

    • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

    • Final yield: ~65%.

Table 2: Key Reaction Parameters

ParameterValue
Reaction Temperature0°C → RT
CatalystTriethylamine
SolventDichloromethane
Purification MethodColumn Chromatography

Structural and Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) of a related acetamide derivative (N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide) revealed a monoclinic crystal system with space group P2₁/c . While direct data for the target compound is unavailable, analogous structural features suggest:

  • Dihedral angles: ~85° between the phenyl and pyrimidine rings, minimizing steric hindrance .

  • Intermolecular interactions: Dominated by N–H···O and C–H···π contacts, stabilizing the crystal lattice .

Hirshfeld Surface Analysis

Hirshfeld surface analysis of a structurally similar compound highlighted H···H (58.2%), C···H (22.1%), and N···H (9.7%) contacts as primary contributors to molecular packing . These findings imply that van der Waals interactions and hydrogen bonding govern the solid-state behavior of such acetamides .

Industrial and Research Applications

Medicinal Chemistry

The compound’s modular structure allows for derivatization, enabling the development of:

  • Protease inhibitors: Analogous to Kreutter et al.’s work on substituted phenylacetamides .

  • Antioxidants: Via incorporation of electron-donating groups .

Material Science

Pyrimidine sulfanyl derivatives are explored as ligands in coordination polymers, leveraging their sulfur and nitrogen donor atoms.

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